Bismuth fluoride

Description

Overview of Bismuth Fluoride (B91410) Systems and Their Significance in Contemporary Research

Bismuth fluoride systems are at the forefront of contemporary research due to their diverse and advantageous properties. A key compound, bismuth(III) fluoride (BiF₃), is a white crystalline solid recognized for its high stability. chemimpex.com It serves as a crucial precursor in the synthesis of other bismuth compounds, making it highly relevant in materials science and nanotechnology. chemimpex.com

The significance of bismuth fluorides extends across several high-tech sectors:

Energy Storage: Bismuth fluorides are investigated as cathode materials in lithium-ion batteries. nih.govethz.ch BiF₃, in particular, is a compelling conversion-type cathode material owing to its high theoretical capacity, high average discharge voltage, and low theoretical volume change upon lithiation. nih.govethz.ch Bismuth oxyfluorides, such as BiOF and BiO₀.₅F₂, are also being explored as positive electrode active materials in secondary lithium batteries. researchgate.netcapes.gov.br

Optoelectronics: The unique optical properties of bismuth(III) fluoride make it suitable for the development of advanced optoelectronic devices like photodetectors and light-emitting diodes (LEDs). chemimpex.com Thin films of BiF₃ exhibit a wide transmission range and are durable, adhering well to substrates like potassium chloride (KCl). optica.org

Ceramics and Catalysis: BiF₃ is a precursor in synthesizing bismuth-based ceramic materials, which possess high thermal stability and excellent dielectric properties. chemimpex.com Bismuth compounds are also gaining importance as catalysts in homogeneous catalysis. researchgate.net

Medical Imaging: In the medical field, bismuth(III) fluoride is being explored as a contrast agent to enhance the visibility of tissues during imaging procedures. chemimpex.com

Fluoride-Ion Batteries: Alkaline earth bismuth fluorides, such as BaBiF₅ and SrBiF₅, are being investigated as potential electrolytes for fluoride-ion batteries, a promising next-generation energy storage technology. acs.orgnih.gov

Historical Context and Evolution of Research on Bismuth Fluorides

Research into bismuth and its compounds has a long history, with the name "bismuth" originating from the German word 'wissmuth,' meaning white mass. americanelements.com The study of bismuth fluorides, however, is a more contemporary field driven by the demands of modern technology.

Early research focused on the fundamental synthesis and characterization of these compounds. For instance, the preparation of bismuth pentafluoride (BiF₅) by treating bismuth trifluoride with fluorine gas at high temperatures was a significant step. wikipedia.org Over time, research has evolved to explore more complex systems and applications.

A notable development has been the synthesis of bismuth oxyfluorides through soft-chemistry methods, such as the fluorination of Bi₂O₃ and the hydrolysis of ammonium (B1175870) bismuth fluorides. researchgate.netcapes.gov.br More recent research has focused on enhancing the properties of bismuth fluorides for specific applications. For example, doping BiF₃ with lanthanide ions has been shown to create suitable host materials for luminescence. researchgate.net The development of facile synthesis routes for uniform this compound and oxyfluoride particles has also been a key area of investigation. researchgate.netresearchgate.net

The exploration of bismuth fluorides as conversion-type cathodes in lithium-ion batteries marks a significant advancement in energy storage research. nih.govethz.ch Additionally, the investigation of alkaline earth bismuth fluorides for fluoride-ion batteries represents the cutting edge of research in this area. acs.orgnih.gov

Classification of this compound Compounds: Stoichiometries and Polymorphs

This compound compounds can be classified based on their stoichiometry and the polymorphic forms they exhibit.

Stoichiometries:

The primary stoichiometries of simple bismuth fluorides are:

Bismuth(III) Fluoride (BiF₃): This is the most common and stable fluoride of bismuth. wikipedia.orgnoahchemicals.com It is a grey-white powder that is almost insoluble in water. wikipedia.org

Bismuth(V) Fluoride (BiF₅): A highly reactive white solid, BiF₅ is a powerful fluorinating agent. wikipedia.orgamericanelements.com It is prepared by reacting BiF₃ with fluorine gas at elevated temperatures. wikipedia.org

In addition to these simple fluorides, there are also more complex systems:

Bismuth Oxyfluorides: These compounds contain oxygen in addition to bismuth and fluorine. Examples include BiOF, BiO₀.₅F₂, and Bi₇F₁₁O₅. researchgate.netcapes.gov.brmdpi.com Bismuth oxyfluoride (BiOF) has a layered structure with alternating [Bi₂O₂]²⁺ and double fluoride ion sheets.

Ammonium Bismuth Fluorides: These are complex fluorides containing the ammonium cation, such as NH₄BiF₄, (NH₄)₀.₅BiF₃.₅, and NH₄Bi₃F₁₀. researchgate.netcapes.gov.br

Alkaline Earth Bismuth Fluorides: Compounds like BaBiF₅ and SrBiF₅ are being explored for their potential as solid-state electrolytes. acs.orgnih.gov

Polymorphs:

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is observed in this compound compounds.

Bismuth Trifluoride (BiF₃): BiF₃ is known to exist in several polymorphic forms.

α-BiF₃: This polymorph has a cubic crystal structure. wikipedia.org

β-BiF₃: This form adopts an orthorhombic YF₃-type structure where the bismuth atom has a distorted 9-coordination. wikipedia.orgmdpi.com

Tysonite Phase: A high-pressure tysonite phase of BiF₃ has been observed to form during the delithiation process in lithium-ion batteries. researchgate.net

The Inorganic Crystal Structure Database (ICSD) lists three polymorphs of BiF₃ with space groups Pnma, P4_3m, and Fm3_m. berkeley.edu

Bismuth Pentafluoride (BiF₅): BiF₅ is polymeric and consists of linear chains of trans-bridged corner-sharing BiF₆ octahedra, similar to the structure of α-UF₅. wikipedia.org

The existence of different polymorphs can significantly influence the material's properties and performance in various applications. For instance, the conversion reaction and electrochemical performance of BiF₃ in batteries can be affected by its crystal structure. osti.gov

Data Tables

Table 1: Properties of this compound Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Bismuth(III) Fluoride | BiF₃ | 265.98 | Grey-white powder | 649 | - | 5.32 |

| Bismuth(V) Fluoride | BiF₅ | 303.97 | Long white needles | 151.4 | 230 | 5.40 |

Data sourced from multiple references. wikipedia.orgwikipedia.orgnih.govmsu.edu

Table 2: Classification of this compound Systems

| Category | Examples | Key Characteristics |

| Simple Fluorides | BiF₃, BiF₅ | Compounds containing only bismuth and fluorine. |

| Oxyfluorides | BiOF, BiO₀.₅F₂, Bi₂OF₃(NO₃) | Contain oxygen in addition to bismuth and fluorine. researchgate.netacs.org |

| Complex Fluorides | NH₄BiF₄, BaBiF₅, SrBiF₅ | Contain additional cations like ammonium or alkaline earth metals. researchgate.netacs.org |

Table 3: Polymorphs of Bismuth Trifluoride (BiF₃)

| Polymorph | Crystal System | Space Group | Key Structural Feature |

| α-BiF₃ | Cubic | Fm-3m | Prototype for the D0₃ structure. wikipedia.org |

| β-BiF₃ | Orthorhombic | Pnma | YF₃ structure with distorted 9-coordination for Bi. wikipedia.org |

| Tysonite | Hexagonal | P3c1 | Forms during electrochemical cycling. osti.gov |

Structure

2D Structure

Propriétés

Numéro CAS |

7787-61-3 |

|---|---|

Formule moléculaire |

BiF3 |

Poids moléculaire |

265.97561 g/mol |

Nom IUPAC |

bismuth;trifluoride |

InChI |

InChI=1S/Bi.3FH/h;3*1H/q+3;;;/p-3 |

Clé InChI |

BRCWHGIUHLWZBK-UHFFFAOYSA-K |

SMILES |

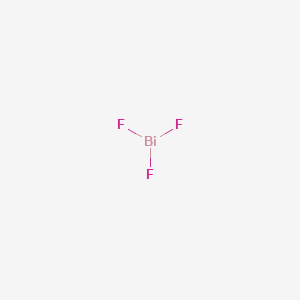

F[Bi](F)F |

SMILES canonique |

[F-].[F-].[F-].[Bi+3] |

Autres numéros CAS |

7787-61-3 |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Synthetic Methodologies for Bismuth Fluoride Materials

Traditional and Classical Synthetic Routes

Traditional methods for synthesizing bismuth fluoride (B91410) often involve direct reactions with fluorine-containing reagents at elevated temperatures.

Hydrofluoric Acid Reactions with Bismuth Oxides

A common and straightforward method for preparing bismuth fluoride is the reaction of bismuth(III) oxide (Bi₂O₃) with hydrofluoric acid (HF). wikipedia.orggoogle.com The reaction proceeds as follows:

Bi₂O₃ + 6HF → 2BiF₃ + 3H₂O wikipedia.org

This method can be carried out using either aqueous or anhydrous HF. google.com When aqueous hydrofluoric acid is used, the resulting BiF₃ is typically washed and dried to remove water and any excess acid. google.com While effective, this route can sometimes lead to the formation of bismuth oxyfluoride (BiOF) impurities if the reaction conditions are not carefully controlled. ethz.ch Another approach involves dissolving bismuth oxide in concentrated nitric acid to form bismuth nitrate (B79036), which is then reacted with an aqueous solution of potassium fluoride in dilute nitric acid to precipitate bismuth trifluoride. google.com

Direct Fluorination Techniques (e.g., with F₂ or ClF₃)

Direct fluorination involves the reaction of elemental bismuth or bismuth compounds with highly reactive fluorinating agents like fluorine gas (F₂) or chlorine trifluoride (ClF₃). google.comd-nb.info These gas-solid phase reactions are typically carried out at elevated temperatures. google.com While capable of producing BiF₃, these methods are often energy-intensive and require specialized equipment to handle the hazardous and corrosive nature of the fluorinating agents. google.comd-nb.info

Advanced Wet Chemical Synthesis Approaches

Advanced wet chemical methods have been developed to provide better control over the size, shape, and crystallinity of this compound particles. These techniques often operate at lower temperatures and can be tailored to produce nanomaterials with specific properties.

Homogeneous Precipitation Methods

Homogeneous precipitation is a versatile technique for synthesizing uniform particles. researchgate.netscispace.comcsic.es This method involves the slow and controlled release of ions in a solution, leading to the gradual formation of the desired product. csic.es

Polyol-based solvent systems have proven effective in the synthesis of this compound. researchgate.netscispace.comrsc.org Polyols, such as ethylene (B1197577) glycol and glycerol (B35011), can act as solvents and also form stable complexes with bismuth ions at room temperature. researchgate.netscispace.comcsic.es Upon heating, these complexes slowly release bismuth cations, while the fluoride source, often sodium tetrafluoroborate (B81430), decomposes to release fluoride anions. scispace.comcsic.es This controlled release of both cations and anions facilitates the homogeneous precipitation of BiF₃. scispace.comcsic.es

Facile synthesis routes have been developed for preparing uniform cubic this compound particles through homogeneous precipitation reactions at 120 °C in polyol-based solvents. researchgate.netscispace.comrsc.org The choice of solvent and heating method (conventional or microwave-assisted) can significantly influence the morphology and crystallinity of the resulting particles. scispace.comrsc.orgresearchgate.net For instance, using a mixture of ethylene glycol and glycerol as the solvent with conventional heating can produce polycrystalline spheres of α-BiF₃. scispace.comrsc.org

In many wet chemical synthesis routes, bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is a common precursor for the bismuth source. researchgate.netrsc.orgfrontiersin.org For the fluoride source, sodium tetrafluoroborate (NaBF₄) is frequently selected. researchgate.netrsc.orgfrontiersin.org NaBF₄ is advantageous because it decomposes upon heating to controllably release fluoride anions, which is essential for the homogeneous precipitation process. scispace.comcsic.es

The reaction is typically carried out by dissolving bismuth nitrate and sodium tetrafluoroborate in a polyol-based solvent and heating the solution to induce precipitation. researchgate.netscispace.com The concentrations of the reagents, the F/Bi ratio, the solvent composition, and the heating mode are all critical parameters that can be adjusted to control the final product's characteristics. scispace.comrsc.orgresearchgate.net Research has shown that these methods can yield uniform cubic this compound particles. researchgate.net

Table 1: Summary of Synthetic Parameters in Polyol-Based Synthesis

| Parameter | Variation | Effect on Product | Reference |

| Solvent | Ethylene glycol/glycerol mixture | Polycrystalline spheres of α-BiF₃ | scispace.comrsc.org |

| Diethylene glycol/water mixture | Octahedral single crystals of α-BiOyF₃₋₂y | scispace.comrsc.org | |

| Heating Mode | Conventional Oven | Polycrystalline spheres | scispace.comrsc.org |

| Microwave Reactor | Octahedral single crystals | scispace.comrsc.org | |

| Precursors | Bi(NO₃)₃·5H₂O and NaBF₄ | Uniform cubic BiF₃ particles | researchgate.netscispace.com |

Polyol-Based Solvent Systems

Surfactant-Assisted and Shape-Tunable Syntheses

Surfactant-assisted synthesis is a versatile method for creating nanoparticles with controlled sizes and shapes. arxiv.orgnih.gov In this approach, surfactants are used to manage the nucleation and growth of nanoparticles, which can lead to the formation of highly ordered nanostructures. nih.gov These methods are advantageous for producing pure-phase nanomaterials at lower temperatures. arxiv.org

Role of Solvents and Fluorine-to-Bismuth Ratio

The morphology and crystallinity of this compound particles are significantly influenced by the choice of solvent and the ratio of fluorine to bismuth precursors. researchgate.net Homogeneous precipitation reactions in polyol-based solvents, such as ethylene glycol, are effective for synthesizing uniform cubic this compound and bismuth oxyfluoride particles. researchgate.netresearchgate.net The use of mixed solvents, like water and ethylene glycol, allows for further tuning of the particle shape. researchgate.net

The ratio of the fluorine source to the bismuth source (F/Bi) is a critical parameter. Variations in this ratio can lead to different morphologies and even different chemical compositions in the final product. researchgate.net For instance, research has demonstrated that adjusting the F/Bi ratio is a key factor in controlling the shape of this compound nanoparticles. researchgate.net

Table 1: Influence of Synthesis Parameters on this compound Morphology

| Parameter | Variation | Effect on Morphology/Product | Reference |

|---|---|---|---|

| Solvent | Polyol-based solvents (e.g., ethylene glycol) | Formation of uniform cubic particles. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| Mixed solvents (H₂O and ethylene glycol) | Enables shape-tunable synthesis of nanoparticles. researchgate.net | researchgate.net | |

| F/Bi Ratio | Varied ratios | Influences the shape and chemical composition of the final nanoparticles. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| Heating Mode | Conventional vs. Microwave-assisted | Affects morphology and crystallinity of particles. researchgate.net | researchgate.net |

Influence of Chelating Agents (e.g., Ethylenediaminetetraacetic Acid) on Morphology

Chelating agents play a crucial role as structure-guiding agents in the synthesis of nanomaterials. researchgate.net Ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent, is particularly effective in modifying the morphology of nanoparticles due to its multiple carboxyl groups and the electron pairs on its nitrogen atoms. researchgate.netatamanchemicals.com These properties allow EDTA to bind strongly with metal ions, influencing the growth and final shape of the crystals. researchgate.netatamanchemicals.com

In the synthesis of this compound, the addition of EDTA to the growth mixture has been shown to be a significant factor in achieving desired morphologies, such as hollow spheres. researchgate.net The ability of EDTA to form stable complexes with bismuth ions helps control the precipitation process, leading to more complex and well-defined structures. researchgate.net This controlled demineralization capability is also utilized in other fields, such as altering the microhardness of dentin by reacting with calcium ions. nih.gov

Soft Chemistry Routes for Oxyfluorides and Ammonium (B1175870) Bismuth Fluorides

Soft chemistry encompasses a range of low-temperature synthesis techniques that provide pathways to novel materials. capes.gov.br These methods, including hydrothermal/solvothermal processes and hydrolysis, are particularly useful for preparing bismuth oxyfluorides and ammonium bismuth fluorides with controlled stoichiometry. researchgate.netcapes.gov.br

Hydrolysis-Based Preparations

Hydrolysis is a common soft chemistry method for synthesizing bismuth oxyfluorides (BiOF). bohrium.com This can be achieved through the direct hydrolysis of bismuth precursors or via the hydrolysis of intermediate compounds like ammonium bismuth fluorides. researchgate.netcapes.gov.br For example, BiO₀.₅F₂ can be synthesized by the hydrolysis of β-NH₄BiF₄ at 70°C. researchgate.netcapes.gov.br The precursor materials significantly affect the morphology and yield of the final product. nih.gov This method is also adaptable for creating photoelectrodes through electrodeposition techniques. nih.gov

Different bismuth salts, including nitrates and halides, can serve as precursors in hydrolysis reactions. nih.gov For instance, BiOF with a tetragonal structure can be prepared through the fluorination of Bi₂O₃ with a saturated aqueous solution of NH₄F. researchgate.netcapes.gov.br

Annealing Processes for Phase Control

Thermal treatment, or annealing, is a critical step for controlling the crystalline phase of the synthesized materials. Annealing β-NH₄BiF₄ under an inert atmosphere at relatively low temperatures can produce other ammonium bismuth fluorides, such as (NH₄)₀.₅BiF₃.₅ and NH₄Bi₃F₁₀. researchgate.netcapes.gov.br

Annealing is also used to induce phase transformations in bismuth oxyfluorides. For example, high-energy milling of orthorhombic BiF₃ can convert it to a hexagonal tysonite phase. dtic.mil This tysonite phase can be reverted to the orthorhombic structure upon annealing at 350°C in an inert atmosphere, which helps to confirm the purity of the BiF₃ and distinguish it from isostructural oxyfluorides that would retain the tysonite structure after such treatment. dtic.mil Similarly, calcination (annealing in air) of precursors is another method to produce different phases of bismuth oxyiodides. nih.gov

Table 2: Synthesis of Bismuth Oxyfluorides and Ammonium Bismuth Fluorides

| Target Compound | Synthetic Route | Precursors | Key Conditions | Reference |

|---|---|---|---|---|

| BiOF | Fluorination | Bi₂O₃, NH₄F (saturated aq. solution) | Low temperature | researchgate.net, capes.gov.br |

| BiO₀.₅F₂ | Hydrolysis | β-NH₄BiF₄ | 70°C | researchgate.net, capes.gov.br |

| (NH₄)₀.₅BiF₃.₅ | Annealing | β-NH₄BiF₄ | Low temperature, inert atmosphere | researchgate.net, capes.gov.br |

| NH₄Bi₃F₁₀ | Annealing | β-NH₄BiF₄ | Low temperature, inert atmosphere | researchgate.net, capes.gov.br |

| β-NH₄BiF₄ | Reaction in solution | BiF₃, NH₄F (saturated aq. solution) | - | researchgate.net, capes.gov.br |

Solid-State and Thermally Driven Synthesis

Solid-state synthesis methods typically involve the reaction of solid precursors at high temperatures to produce crystalline materials. A notable example is the synthesis of phase-pure, highly crystalline orthorhombic BiF₃ through the thermal decomposition of a single-source precursor, bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃). ethz.chresearchgate.net This process is carried out under an inert atmosphere, for example, at 300°C for 12 hours, and is considered a facile and scalable method. ethz.chresearchgate.netethz.ch

One of the challenges in synthesizing pure BiF₃ is the tendency for hydrolysis to occur in aqueous media, which can lead to the formation of bismuth oxyfluoride impurities. ethz.ch Thermally driven methods, such as the decomposition of metal trifluoroacetates, can circumvent this issue. researchgate.net This approach has also been adapted for the colloidal synthesis of BiF₃ nanocrystals, where the thermal decomposition of bismuth(III) trifluoroacetate in oleylamine (B85491) allows for size-tunable production of nanocrystals ranging from 6 to 40 nm. researchgate.netrsc.org

Solid-state reactions can also be used to create solid solutions for applications like battery electrolytes. For example, a heterovalent solid solution of Bi₀.₉₄Ba₀.₀₆F₂.₉₄ with a tysonite structure was obtained by solid-phase synthesis at 873 K. researchgate.net However, solid-state synthesis can sometimes introduce impurities; for instance, oxygen impurities can lead to the formation of bismuth oxyfluoride (BiOF) during the electrochemical cycling of BiF₃ cathodes. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | BiF₃ |

| Bismuth Oxyfluoride | BiOF, BiO₀.₅F₂ |

| Ammonium this compound | NH₄BiF₄, (NH₄)₀.₅BiF₃.₅, NH₄Bi₃F₁₀ |

| Ethylenediaminetetraacetic Acid | C₁₀H₁₆N₂O₈ |

| Bismuth(III) trifluoroacetate | Bi(O₂CCF₃)₃ |

| Bismuth Oxide | Bi₂O₃ |

| Ammonium Fluoride | NH₄F |

| Barium this compound | BaBiF₅, Bi₀.₉₄Ba₀.₀₆F₂.₉₄ |

| Strontium this compound | SrBiF₅ |

| Bismuth Iodide | BiI₃ |

| Bismuth Nitrate Pentahydrate | Bi(NO₃)₃·5H₂O |

| Sodium Tetrafluoroborate | NaBF₄ |

Thermal Decomposition of Organobismuth Precursors (e.g., Bismuth(III) Trifluoroacetate)

A scalable and facile method for synthesizing phase-pure and highly crystalline orthorhombic BiF₃ involves the thermal decomposition of a single-source organobismuth precursor, specifically bismuth(III) trifluoroacetate (Bi(CF₃COO)₃). dntb.gov.uaresearchgate.netethz.ch This process is typically carried out under an inert atmosphere, such as nitrogen, at temperatures around 300 °C for an extended period, for instance, 12 hours. nih.govethz.ch The use of a single-source precursor like bismuth(III) trifluoroacetate is advantageous as it is non-toxic and relatively safe to handle, offering a more benign alternative to traditional methods that often employ hazardous reagents like concentrated hydrofluoric acid (HF) or ammonium fluoride (NH₄F). nih.gov

The thermal decomposition of bismuth(III) trifluoroacetate yields highly crystalline orthorhombic BiF₃. nih.govethz.ch If the synthesis is performed in the presence of air, it can lead to the formation of bismuth oxyfluoride (BiOₓF₃₋₂ₓ) with varying oxygen content. nih.gov Furthermore, a colloidal synthesis approach utilizing the thermal decomposition of bismuth(III) trifluoroacetate in oleylamine has been reported to produce BiF₃ nanocrystals. researchgate.netnih.gov This colloidal method allows for tuning the nanocrystal size, for example, from 6 to 40 nm, by adjusting the synthesis parameters. nih.gov

The kinetic aspects of the thermal decomposition of certain organobismuth(V) difluoride complexes have also been investigated, revealing insights into the C–F bond formation process. For instance, the thermal decomposition of specific σ-aryl Bi(V) difluoride complexes at 90 °C has been monitored to understand the reductive elimination process leading to the formation of fluorinated organic molecules and Bi(III)–F species. acs.org

Topotactic Fluorination of Oxide Thin Film Precursors

Topotactic fluorination presents a powerful strategy for synthesizing this compound and oxyfluoride thin films by converting precursor oxide films. This method preserves the cation framework of the original oxide, allowing for the creation of crystalline fluoride or oxyfluoride films with controlled orientations.

A common approach involves the fluorination of bismuth oxide (Bi₂O₃) thin films. For instance, tetragonal phase Bi₂O₃ films deposited on a glass substrate can be transformed into bismuth oxyfluoride (BiOF) by simple immersion in a fluoride-containing solution at ambient temperature. conicet.gov.arrsc.org In some cases, along with BiOF, other phases like Bi₇O₅F₁₁ might also be present. conicet.gov.arrsc.org

More advanced topotactic fluorination techniques utilize solid fluorinating agents like polyvinylidene fluoride (PVDF). This method has been successfully employed to synthesize thin films of fluorite-type materials. For example, perovskite-type Barium Bismuth Oxide (BaBiO₃) precursor films can be fully converted to fluorite-type Ba₀.₅Bi₀.₅F₂.₅ at relatively low temperatures of 150-200 °C. researchgate.net Similarly, epitaxial thin films of other complex oxides can be fluorinated. For instance, SrFeO₃-δ thin films have been fluorinated using PVDF at temperatures between 150–270 °C to produce SrFeO₃-ₓFₓ films. researchgate.net The fluorination of Ba-doped bismuth iron oxide thin films has also been achieved by combining pulsed laser deposition with topochemical fluorination. researchgate.net

The fluorination process can also be applied to create thin films of alkaline earth bismuth fluorides. For example, crystalline BaBiF₅ and SrBiF₅ films have been synthesized through the topotactic fluorination of BaBiO₃ and SrBiO₃ oxide films, which were initially grown by molecular beam epitaxy. acs.orgnih.govharvard.edu This two-step process of oxide film deposition followed by fluorination provides a route to obtaining single-crystal thin films of fluoride-ion conductors. researchgate.netnih.gov

Nanostructure and Nanoparticle Synthesis

The synthesis of this compound nanostructures and nanoparticles is a significant area of research, driven by the unique properties that emerge at the nanoscale. Various methods have been developed to control the size, shape, and crystallinity of these materials.

Wet Chemical Routes for Nanocrystalline this compound

Wet chemical methods are widely employed for the synthesis of nanocrystalline this compound due to their versatility and relatively mild reaction conditions. These routes often involve precipitation reactions in a solution.

A single-pot, wet chemical method has been reported for the synthesis of this compound (BF) nanoparticles and their functionalization within a carbon nitride (CN) network, resulting in a structural transformation of BF from cubic to pseudo-cubic. nih.gov Another common approach is the hydrothermal method, where reactions are carried out in an aqueous solution under elevated temperature and pressure. For instance, highly water-dispersible, ultrasmall BiF₃ nanoparticles (around 6 nm) have been synthesized within a poly(vinyl pyrrolidone) (PVP) matrix using a hydrothermal process. researchgate.netresearchgate.net This method encapsulates the nanocrystals, preventing agglomeration. mdpi.com

Other solution-based techniques include a simple water-bath method and an ion-exchange approach to produce pure BiF₃. mdpi.com The evolution of BiF₃ nanocrystals with varying shapes, from nanoplates to nanorods and nanowires, has been achieved through a novel acid-base couple extraction route by controlling the molar ratio of fluoride to bismuth. mdpi.com A facile colloidal synthesis of BiF₃ nanocrystals has also been demonstrated through the thermal decomposition of bismuth(III) trifluoroacetate in oleylamine. nih.gov

Microwave-Assisted Synthesis for Controlled Morphologies

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound and oxyfluoride nanostructures with controlled morphologies. researchgate.netinl.gov This technique utilizes microwave irradiation to provide uniform and rapid heating, which can lead to faster reaction rates and improved product crystallinity compared to conventional heating methods. researchgate.netucl.ac.uk

The morphology and crystallinity of the resulting particles are highly dependent on the solvent system and the heating mode. researchgate.netrsc.org For example, using a mixture of ethylene glycol and glycerol as the solvent with conventional heating can produce polycrystalline spheres of α-BiF₃. In contrast, employing a diethylene glycol-water mixture and a microwave reactor can yield octahedral single crystals of α-BiOᵧF₃₋₂ᵧ. researchgate.netrsc.org The short reaction times and fast nucleation rates associated with microwave synthesis are key advantages. researchgate.net

This method has also been used to prepare a series of lanthanide-doped BiF₃ sub-microparticles. The microwave-assisted synthesis can lead to monodispersed octahedra sub-micro particles, with the morphology being influenced by the concentration of the dopant ions. researchgate.net

Doping Strategies in this compound Synthesis

Doping this compound with other ions, particularly lanthanide ions, is a key strategy to impart specific optoelectronic properties to the material. This approach has led to the development of multifunctional materials with applications in areas like lighting and bioimaging.

Lanthanide Ion Doping for Optoelectronic Properties

Bismuth-based fluoride materials, including BiF₃ and NaBiF₄, are considered excellent hosts for lanthanide (Ln³⁺) ions. rsc.orgresearchgate.net The doping process is typically integrated into the synthesis method, such as hydrothermal, solvothermal, or co-precipitation techniques.

For instance, lanthanide-doped NaBiF₄:Yb³⁺/Er³⁺ upconversion nanoparticles (UCNPs) have been successfully synthesized via a facile solvothermal method. rsc.org In this case, co-doping with gadolinium (Gd³⁺) ions was found to influence the size of the nanoparticles. rsc.org Similarly, pure cubic phase and uniform BiF₃:Ln³⁺ (Ln = Ho, Er, Tm)/Yb³⁺ nanoparticles have been prepared by a simple co-precipitation method. rsc.orgrsc.org The doping concentrations of the different lanthanide ions can be adjusted to tune the upconversion luminescence properties, allowing for the emission of various colors of light. rsc.orgrsc.org

The hydrothermal synthesis of highly water-dispersible ultrasmall BiF₃ nanoparticles within a poly(vinyl pyrrolidone) matrix also allows for doping with lanthanide ions like Eu³⁺ and Yb³⁺/Er³⁺. researchgate.netresearchgate.net These doped nanoparticles exhibit strong emissions in the visible region upon both UV and near-infrared (NIR) excitation. researchgate.net A new bismuth-based host material, Sr₂BiF₇, has also been explored for lanthanide ion doping, prepared using a simple co-precipitation technique. nih.gov

Table of Research Findings on this compound Synthesis

Integration of this compound into Composite Structures (e.g., with Carbon)

The integration of this compound (BiF₃) into composite structures, particularly with carbonaceous materials, is a key strategy to enhance its properties for various applications. The primary goal is often to improve electrical conductivity, which is inherently poor in pure BiF₃, and to control the nanostructure of the final material. Common synthetic methodologies include mechanical milling and solution-based techniques to create intimate contact between the this compound and carbon phases.

High-energy ball milling is a prevalent and scalable top-down method for producing BiF₃/Carbon (BiF₃/C) nanocomposites. dtic.milresearchgate.net In this process, precursor powders of BiF₃ and a conductive carbon source—such as acetylene (B1199291) black, carbon black (CB), or carbon nanotubes (CNTs)—are milled together at high speeds. researchgate.netethz.ch The intense mechanical forces induce particle size reduction, creating nanocrystalline BiF₃ particles intimately mixed with the carbon matrix. ethz.ch This process not only ensures a uniform distribution but can also induce structural changes in the BiF₃. For instance, high-energy milling can facilitate the transformation of BiF₃ from a mixture of tysonite and orthorhombic phases to a pure tysonite phase after several hours of milling. dtic.mil The resulting composite consists of BiF₃ nanoparticles, often around 20 nm in size, embedded within the conductive carbon network. ethz.ch

Another approach involves the fabrication of polymer-based composites. Techniques like solution casting or electrospinning are used to disperse this compound and a conductive carbon filler within a polymer matrix, such as polyvinylidene fluoride (PVDF). mdpi.comaip.orgnih.gov In a typical solution casting method, the polymer is first dissolved in a suitable solvent, after which the BiF₃ and carbon material (e.g., acetylene carbon black, reduced graphene oxide) are added and dispersed, often with the aid of sonication. aip.orgnih.gov The resulting homogenous slurry is then cast onto a substrate and dried to form a composite film. aip.org Electrospinning can be used to produce nanofibrous composite membranes, offering a high surface area. nih.govresearchgate.net

Chemical synthesis routes provide a bottom-up approach to composite formation. These methods can involve the in-situ formation of BiF₃ nanoparticles on a carbon support. For example, a two-step chemical route can be adapted where bismuth precursors are precipitated in the presence of dispersed graphene oxide (GO), followed by a reduction step to form a BiF₃-reduced graphene oxide (rGO) composite. acs.org This ensures a strong interfacial connection between the components. Similarly, BiF₃ can be synthesized via a wet chemical process and subsequently combined with a conductive agent through ball milling to achieve a nanocomposite material. google.com

The tables below summarize findings from various research efforts on the integration of this compound into carbon composite structures.

Table 1: Parameters for High-Energy Ball Milling Synthesis of BiF₃/C Composites

| Precursors | Carbon Source | Milling Conditions | Resulting Material | Source |

| BiF₃, Acetylene Black (AB) | Acetylene Black | 1100 rpm for 10 min | BiF₃/C nanocomposite | researchgate.net |

| BiF₃, Carbon | Carbon | High-energy milling for 1-4 hours | T-BiF₃/C nanocomposite with controlled phase | dtic.mil |

| BiF₃ | Carbon Nanotubes (CNT), Carbon Black (CB) | Ball-milling | BiF₃ nanoparticles (~20 nm) embedded in CNT/CB matrix | ethz.ch |

Table 2: Synthesis of Bismuth Compound/Polymer/Carbon Composites

| Bismuth Compound | Polymer Matrix | Carbon Source | Synthesis Method | Key Findings | Source |

| BiFeO₃ | Polyvinylidene Fluoride (PVDF) | Glycine (as carbon source precursor) | Sol-gel synthesis followed by solution casting | BFO nanoparticles incorporated into PVDF matrix. | mdpi.com |

| - (Bi-Te added later) | Polyvinylidene Fluoride (PVDF) | Acetylene Carbon Black (ACB) | Solution casting | An optimal ACB content created a conductive network in the PVDF matrix. | aip.org |

| BiVO₄ | Polyvinylidene Fluoride (PVDF) | - (Used as a ceramic-polymer composite) | Electrospinning | BV-PVDF composite membrane fabricated. | nih.gov |

| BiVO₄ | Polyvinylidene Fluoride (PVDF) | Reduced Graphene Oxide (rGO) | Electrospinning | Composite membrane of bismuth vanadate, rGO, and PVDF prepared. | researchgate.net |

Crystallographic and Structural Characterization of Bismuth Fluoride Phases

Structural Polymorphism of Bismuth(III) Fluoride (B91410) (BiF₃)

Bismuth(III) fluoride is known to exhibit structural polymorphism, existing in several crystalline forms. The most prominent of these are the orthorhombic and cubic structures, with a notable relationship to the YF₃-type structure.

Orthorhombic Crystalline Structures (e.g., Pnma Space Group)

The orthorhombic phase of BiF₃ crystallizes in the Pnma space group (No. 62). ethz.choptica.org This structure is isostructural with cementite (Fe₃C). materialsproject.orgmaterialsproject.org In this configuration, the bismuth ion (Bi³⁺) is coordinated to eight fluoride ions (F¹⁻), forming a complex 8-coordinate geometry. materialsproject.org The Bi-F bond distances in this orthorhombic structure are not uniform, showing a spread from approximately 2.28 Å to 2.49 Å. materialsproject.org

There are two distinct crystallographic sites for the fluoride ions. One site features the fluoride ion in a bent geometry, bonded to two equivalent bismuth atoms. The other site has the fluoride ion in a distorted trigonal planar arrangement, coordinated to three equivalent bismuth atoms. materialsproject.org This complex coordination contributes to the stability of the orthorhombic phase under certain conditions. Detailed studies have confirmed the formation of a highly crystalline orthorhombic modification of BiF₃ with lattice parameters a = 6.5604 Å, b = 7.0174 Å, and c = 4.8450 Å. ethz.ch

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | ethz.choptica.orgheegermaterials.com |

| Space Group | Pnma (No. 62) | ethz.choptica.org |

| Lattice Constant (a) | 6.5604 Å | ethz.ch |

| Lattice Constant (b) | 7.0174 Å | ethz.ch |

| Lattice Constant (c) | 4.8450 Å | ethz.ch |

| Bi³⁺ Coordination | 8-coordinate | materialsproject.org |

| Bi-F Bond Distances | 2.28-2.49 Å | materialsproject.org |

Cubic Crystalline Structures (e.g., Fm-3m Space Group)

Bismuth(III) fluoride can also adopt a cubic crystalline structure, specifically the Fm-3m space group (No. 225). materialsproject.orgwikipedia.org This phase, often referred to as α-BiF₃, is the prototype for the D0₃ structure. wikipedia.org In this arrangement, the Bi³⁺ ion is bonded to fourteen F¹⁻ atoms in a distorted body-centered cubic geometry. materialsproject.org

The Bi-F interactions in the cubic phase are characterized by two distinct bond lengths: eight shorter bonds of 2.50 Å and six longer bonds of 2.88 Å. materialsproject.org Similar to the orthorhombic phase, there are two inequivalent sites for the fluoride ions. In one site, the F¹⁻ ion is bonded to four Bi³⁺ and four other F¹⁻ atoms, forming a complex arrangement of shared tetrahedra. materialsproject.org The second F¹⁻ site has a 14-coordinate geometry, being bonded to six Bi³⁺ and eight F¹⁻ atoms. materialsproject.org The lattice constant for the cubic BiF₃ cell is approximately 0.5853 nm. wikipedia.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | materialsproject.orgwikipedia.org |

| Space Group | Fm-3m (No. 225) | materialsproject.orgwikipedia.org |

| Lattice Constant (a) | 5.76 Å | materialsproject.org |

| Bi³⁺ Coordination | 14-coordinate | materialsproject.org |

| Bi-F Bond Lengths | 8 x 2.50 Å | materialsproject.org |

| 6 x 2.88 Å | materialsproject.org |

YF₃-Type Structures and Coordination Environments

The β-BiF₃ phase adopts the YF₃ structure type. wikipedia.org In this structure, the bismuth atom exhibits a distorted 9-coordination environment, which can be described as a tricapped trigonal prism. wikipedia.org This structure is considered to be predominantly ionic in nature. wikipedia.org The trifluorides of the middle and late lanthanides (Sm-Lu) also crystallize in this β-YF₃ type structure. mdpi.com Computational studies suggest that BiF₃ commonly adopts 3-D structures related to that of YF₃. escholarship.org The coordination environment in the YF₃ structure involves the Y³⁺ ion being bonded to nine F¹⁻ atoms with Y-F bond distances ranging from 2.29 Å to 2.48 Å. materialsproject.org Given the isostructural relationship, a similar coordination environment is expected for Bi³⁺ in β-BiF₃.

Crystal Structures of Higher Bismuth Fluorides (e.g., BiF₅)

Bismuth can also exist in a +5 oxidation state, forming bismuth(V) fluoride (BiF₅). This compound has a distinct crystal structure compared to its BiF₃ counterparts.

Alpha-UF₅ Structure Type and Coordination Geometry

Bismuth(V) fluoride is polymeric and crystallizes in the α-UF₅ structure type. iucr.orgwikipedia.orgnih.gov It forms colorless needles and belongs to the tetragonal space group I4/m. iucr.orgresearchgate.net In this structure, the bismuth atom is surrounded by six fluorine atoms in a distorted octahedral coordination environment. iucr.orgnih.govresearchgate.net The site symmetry of the Bi atom is 4/m. nih.govresearchgate.net The coordination sphere around the bismuth atom features two different Bi-F bond lengths: four equatorial bonds of approximately 1.941 Å and two longer axial bonds of about 2.1130 Å. iucr.orgnih.gov

Chain Architectures of [BiF₆] Octahedra

The crystal structure of BiF₅ is characterized by infinite linear chains of corner-sharing [BiF₆] octahedra. iucr.orgwikipedia.orgresearchgate.net These chains extend parallel to the researchgate.net crystallographic direction. iucr.orgresearchgate.netiucr.org The octahedra are linked in a trans-bridged fashion, with the axial fluorine atoms of one octahedron bridging to the adjacent bismuth atoms in the chain. iucr.orgwikipedia.org This arrangement results in a one-dimensional polymeric structure. wikipedia.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | iucr.orgresearchgate.net |

| Space Group | I4/m | iucr.orgresearchgate.net |

| Structure Type | α-UF₅ | iucr.orgwikipedia.orgnih.gov |

| Bi⁵⁺ Coordination | 6-coordinate (distorted octahedral) | iucr.orgnih.govresearchgate.net |

| Bi-F Bond Lengths | 4 x 1.941 Å (equatorial) | iucr.orgnih.gov |

| 2 x 2.1130 Å (axial) | iucr.orgnih.gov | |

| Structural Motif | Infinite chains of corner-sharing [BiF₆] octahedra | iucr.orgwikipedia.orgresearchgate.net |

Crystallographic Studies of Doped and Composite Bismuth Fluoride Materials

The introduction of dopants and the creation of composite materials significantly alter the crystallographic and structural characteristics of this compound. These modifications are central to tailoring the material for specific applications.

Structural Impact of Lanthanide Doping

The incorporation of trivalent lanthanide ions (Ln³⁺) into the this compound (BiF₃) host lattice induces notable structural and morphological changes. Research indicates that BiF₃ is a suitable host for the luminescence of various lanthanide ions, including Eu³⁺, Tb³⁺, Tm³⁺, Ho³⁺, Er³⁺, and Yb³⁺. researchgate.netfrontiersin.org The doping process, often achieved through methods like microwave-assisted synthesis, affects the material's morphology. For instance, increasing the concentration of Ln³⁺ dopants can cause a distortion of the typical octahedral shape of BiF₃ particles into a more spherical form, often accompanied by the formation of aggregates. researchgate.netfrontiersin.org Despite these morphological changes, the fundamental crystalline phase of the BiF₃ host often remains intact. researchgate.net

In related bismuth-based fluoride systems like sodium this compound (NaBiF₄), lanthanide doping is also a key area of research. Doping with gadolinium (Gd³⁺) ions has been shown to be an effective method for tuning the size of NaBiF₄:Yb³⁺/Er³⁺ upconversion nanoparticles (UCNPs) from approximately 200 nm down to 50 nm, all while maintaining the hexagonal crystal phase. rsc.org Similarly, lanthanide ions can be readily incorporated into bismuth-based nanomaterials like Na₀.₂₀Bi₀.₈₀O₀.₃₅F₁.₉₁, where they substitute bismuth ions of the same valence state, as confirmed by uniform elemental distribution in energy-dispersive X-ray spectroscopy (EDS) mapping. nih.gov

The effects of doping are summarized in the table below:

Table 1: Effects of Lanthanide Doping on this compound Materials| Host Material | Dopant (Ln³⁺) | Synthesis Method | Structural / Morphological Impact | Reference |

|---|---|---|---|---|

| BiF₃ | Eu, Tb, Tm, Ho, Er, Yb | Microwave-assisted | Distortion from octahedral to spherical habitus with increasing Ln³⁺ concentration. Crystalline phase remains unchanged. | researchgate.netfrontiersin.org |

| NaBiF₄ | Gd³⁺, Yb³⁺, Er³⁺ | Solvothermal | Nanoparticle size tunable (50-200 nm) by varying Gd³⁺ concentration. Hexagonal phase structure is maintained. | rsc.org |

Interfacial Structures in this compound Nanocomposites

The interfaces within this compound nanocomposites, particularly those designed for electrochemical applications, are critical to their performance. In BiF₃/Carbon (BiF₃/C) nanocomposites, the interface undergoes dramatic changes during electrochemical cycling. capes.gov.brdtic.mildtic.mil During lithiation, a conversion reaction takes place, forming metallic bismuth (Bi⁰) and lithium fluoride (LiF) at the interface. capes.gov.brdtic.mildtic.mil Upon delithiation, BiF₃ is reformed, specifically the high-pressure tysonite phase. capes.gov.brdtic.mildtic.mil

The physical structure of the interface is also a key factor. High-energy milling (ball-milling) of BiF₃ with carbon additives induces cracks in the BiF₃ particles. ethz.ch This process facilitates the intimate mixing of the conductive carbon with the active BiF₃ material, ensuring that carbon coats the entire surface of the BiF₃ particles. ethz.ch This intimate contact is crucial for electronic conductivity. However, density functional theory (DFT) calculations suggest that the interface between Bi and BiF₃ layers is inherently unstable. researchgate.net The calculated distance between the Bi layer and the BiF₃ layer is significantly greater than the Bi-F bond length in the crystal, leading to a prediction of phase separation and crack formation during cycling, which can impact long-term stability. researchgate.net

Advanced Crystallographic Techniques

A suite of advanced diffraction techniques is employed to elucidate the precise crystal structure and phase composition of this compound and its derivatives.

Powder X-ray Diffraction (XRD) and Rietveld Refinement

Powder X-ray Diffraction (XRD) is a cornerstone technique for the characterization of this compound. It is routinely used to identify crystalline phases, assess purity, and determine microstructural properties like crystallite size and strain. ethz.chresearchgate.net Rietveld refinement of powder XRD data is a powerful analytical method used to refine the crystal structure model and obtain precise lattice parameters.

For example, Rietveld refinement has been used to confirm the synthesis of chemically pure, highly crystalline orthorhombic BiF₃. ethz.chnih.gov This analysis verified the Pnma space group and provided precise lattice parameters. ethz.chnih.gov The technique is also instrumental in studying composite materials. In this compound nanoparticles functionalized within a carbon nitride network (BFCN), Rietveld analysis revealed a structural transformation of the BiF₃ from a cubic to a pseudo-cubic lattice, confirming the structural impact of the carbon nitride matrix. nih.gov Similarly, in studies of topochemical fluoridation, Rietveld refinement of XRD data is used to quantify the nominal stoichiometry of inserted fluoride ions and to characterize the resulting anisotropic expansion of the crystal lattice. rsc.org

Table 2: Crystallographic Data for Orthorhombic BiF₃ from Rietveld Refinement

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | ethz.chnih.gov |

| Space Group | Pnma (No. 62) | ethz.chnih.gov |

| Lattice Parameter (a) | 6.5604 Å | ethz.chnih.gov |

| Lattice Parameter (b) | 7.0174 Å | ethz.chnih.gov |

| Lattice Parameter (c) | 4.8450 Å | ethz.chnih.gov |

| R(F) factor | 7% | ethz.chnih.gov |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a crystal structure, providing detailed information on bond lengths, angles, and atomic positions. While obtaining single crystals of sufficient quality can be challenging for fluoride compounds, the technique has been applied to related systems. mdpi.comacs.org For instance, SCXRD has been used to characterize new bismuth(III) complexes containing halogens, where it was crucial for determining the occupancy factors of different halogen atoms in solid solutions. mdpi.com

In the context of bismuth fluorides, facile synthesis routes have been developed that can yield octahedral single crystals of europium-doped bismuth oxyfluoride (α-BiOᵧF₃₋₂ᵧ). csic.es More complex approaches involve creating single-crystal thin films. For example, thin films of BaBiF₅ have been realized on substrates through a two-step process involving the topotactic fluorination of oxide film precursors, which can then be analyzed by XRD techniques. acs.orgharvard.edu This highlights that while direct SCXRD on bulk BiF₃ is difficult, alternative single-crystal studies provide invaluable structural data. acs.orgresearchgate.net

Electron Diffraction Techniques (e.g., Selected Area Electron Diffraction)

Electron diffraction techniques, particularly Selected Area Electron Diffraction (SAED), are vital for the crystallographic analysis of materials at the nanoscale. These techniques are frequently used in conjunction with transmission electron microscopy (TEM).

In the study of BiF₃/C nanocomposites, SAED analysis was instrumental in confirming the reversible conversion reaction mechanism. capes.gov.brdtic.mildtic.mil The diffraction patterns collected from the nanocomposite after high-energy milling could be indexed as belonging to either the pure tysonite (high-pressure) phase or the pure orthorhombic phase of BiF₃, demonstrating the phase heterogeneity within the nanoscale domains. dtic.mil Furthermore, SAED, combined with in situ XRD and X-ray absorption spectroscopy, confirmed the formation of Bi⁰ and LiF during lithiation and the reformation of the tysonite BiF₃ phase upon delithiation. capes.gov.brdtic.mil This level of localized crystallographic information is essential for understanding the complex phase transformations occurring within nanocomposite electrodes.

Spectroscopic Investigations and Electronic Structure Analysis of Bismuth Fluoride

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and structural arrangements of bismuth fluoride (B91410) compounds. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are instrumental in identifying the vibrational modes of these materials.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is a powerful tool for probing the vibrational modes of bismuth fluoride and its derivatives. In studies of bismuth oxychloride (BiOCl) doped with aluminum fluoride, FTIR analysis confirmed the formation of metal-oxide bonds. orientjchem.org Similarly, when this compound is incorporated into a polyvinylidene fluoride (PVDF) matrix, FTIR is used to identify the characteristic vibrational bands of the different phases of PVDF, with findings indicating an increase in the electroactive phase content. mdpi.com

In the context of this compound nanoparticles functionalized within a carbon nitride network, FTIR analysis, along with other characterization techniques, confirmed the successful intercalation and structural transformation of the this compound. nih.gov Research on hydrous bismuth oxides, investigated for fluoride removal, utilized FTIR to indicate the presence of Bi-O bonds and an increasing number of hydroxyl (OH) ion peaks in successive materials. nih.gov

Furthermore, FTIR studies on tristhioureazinc(II) sulphate (ZTS) doped with this compound have shown slight variations in vibration frequencies, suggesting the incorporation of the dopant into the crystal lattice. journalspub.info In the analysis of crystalline bismuth pentafluoride (BiF5), both experimental and calculated IR spectra have been used to assign vibrational modes. researchgate.net For instance, a Bi–F–Bi bridge stretching mode in the polymeric structure of α-BiF5 was identified at approximately 450 cm⁻¹. rsc.org

Table 1: Observed FTIR Peaks and Assignments for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound/System | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| α-BiF₅ | 450 | Bi-F-Bi bridge stretching mode | rsc.org |

| BiF₅ | 630 (calc.), 618 (obs.) | Asymmetric Bi-F2 stretching + Bi-F1-Bi bending | researchgate.net |

| BiF₅ | 453 (calc.), 441 (obs.) | Asymmetric Bi-F stretching | researchgate.net |

| BFO/PVDF Nanocomposites | 614, 763, 795, 854, 975, 1149, 1209, 1383, 1423 | α-phase PVDF | mdpi.com |

| BFO/PVDF Nanocomposites | 1275, 1431 | β-phase PVDF | mdpi.com |

| BFO/PVDF Nanocomposites | 776, 811, 833, 1234, 1429 | γ-phase PVDF | mdpi.com |

Raman Spectroscopy of this compound Phases and Adducts

Raman spectroscopy is a complementary technique to FTIR that provides valuable information about the vibrational modes of this compound compounds, particularly for identifying different crystalline phases and adducts.

In the study of crystalline BiF₅, Raman spectroscopy, in conjunction with DFT calculations, has been used to assign the Raman-active modes. researchgate.netnih.goviucr.org For instance, the symmetric stretching of Bi-F2 bonds and various bending modes have been identified. researchgate.net Single-crystal Raman polarization data for α-BiF₅ have enabled an unambiguous assignment of its Raman-active modes. rsc.org

The local structure of bismuth borate (B1201080) glasses containing this compound has been investigated using Raman spectroscopy, revealing a network primarily composed of borate. researchgate.net In studies of bismuth oxide, Raman spectra are crucial for distinguishing between different phases, such as α-Bi₂O₃ and β-Bi₂O₃, which may not be easily differentiated by XRD alone. researchgate.net

Table 2: Raman Shifts and Assignments for this compound Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| α-BiF₅ | 596, 593 | Symmetric Bi-F2 stretch | researchgate.net |

| α-BiF₅ | 571, 567 | Asymmetric Bi-F2 stretch | researchgate.net |

| α-BiF₅ | 254 | F2-Bi-F2 bend | researchgate.net |

| α-BiF₅ | 164 | F2-Bi-F1 bend | researchgate.net |

| β-Bi₂O₃ | 119, 311, 463 | β-Bi₂O₃ phase | researchgate.net |

| α-Bi₂O₃ | ~122, 456 | α-Bi₂O₃ phase | researchgate.net |

Electronic and Optical Spectroscopy

The electronic and optical properties of this compound are explored through various spectroscopic techniques, providing insights into its electronic structure, optical absorption, and luminescence characteristics, especially when doped with other elements.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is employed to determine the optical band gap and study the electronic transitions in this compound and related materials. For instance, in bismuth oxychloride (BiOCl) and aluminum fluoride-doped BiOCl, UV-Diffuse Reflectance Spectroscopy (UV-DRS) was used to measure their band gap energies. The band gap for the undoped BiOCl was found to be 3.2 eV, which decreased to 2.86 eV upon doping with aluminum fluoride. orientjchem.org

In the study of bismuth-doped silica (B1680970) optical fibers containing fluorine, UV-Vis absorption spectroscopy revealed differences in the absorption spectra in the visible and UV bands depending on the fluorine content, indicating the presence of multiple types of bismuth inclusions. optica.org Similarly, few-layer hexagonal bismuth telluride (Bi₂Te₃) nanoplates exhibit broadband absorption from 260 nm to 1500 nm, highlighting their potential for broadband optoelectronic devices. rsc.org

Photoluminescence Spectroscopy of Doped Bismuth Fluorides

Photoluminescence (PL) spectroscopy is a key technique for investigating the luminescent properties of this compound when doped with lanthanide ions or other elements. This compound has been shown to be an excellent host material for lanthanide ions, exhibiting strong emissions. researchgate.netresearchgate.net

For example, Eu³⁺-doped BiF₃ nanoparticles display strong red luminescence. researchgate.netscispace.com The emission spectra of Eu³⁺-doped BiF₃ show characteristic transitions of the Eu³⁺ ion, and the luminescence intensity can be influenced by factors such as crystallinity and the presence of oxygen in the host lattice. scispace.comrsc.org In Eu³⁺-doped BiF₃ nanoparticles stabilized in a polymer matrix, the excitation spectrum shows an intense band around 394 nm, with emission bands around 590 nm, 614 nm, 650 nm, and 695 nm. researchgate.net

Similarly, co-doping BiF₃ with Yb³⁺ and Er³⁺ leads to strong upconversion emission in the visible region under near-infrared excitation. researchgate.net Bismuth-doped fluoride crystals can also exhibit near-infrared (NIR) emission. nih.gov For instance, Bi-doped BaF₂ shows broadband NIR emission centered at 1,070 and 1,500 nm. nih.gov

Table 3: Photoluminescence Properties of Doped Bismuth Fluorides This table is interactive. Click on the headers to sort the data.

| Dopant(s) | Host Material | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Reference |

|---|---|---|---|---|

| Eu³⁺ | BiF₃ | 394 | 590, 614, 650, 695 | researchgate.net |

| Yb³⁺/Er³⁺ | BiF₃ | 980 | Green and Red emissions | researchgate.net |

| Bi | BaF₂ | 500, 700, 808 | 1070, 1500 | nih.gov |

| Eu³⁺ | NaBi(MoO₄)₂ | 465 | 580-750 | acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the elements within this compound compounds.

In the analysis of this compound nanoparticle-carbon nitride composites, XPS confirmed the presence of bismuth, fluorine, carbon, and nitrogen. High-resolution spectra of the Bi 4f region showed two peaks at binding energies of 157.9 eV and 165.3 eV, corresponding to Bi 4f₇/₂ and Bi 4f₅/₂, respectively, confirming the +3 oxidation state of bismuth. nih.govresearchgate.net The F 1s peak is typically observed around 685.1 eV. nih.gov

XPS has also been instrumental in studying the electrochemical reaction mechanisms of BiF₃ electrodes in fluoride-ion batteries. kyoto-u.ac.jpacs.org By analyzing the Bi 4f spectra at different states of charge and discharge, researchers can identify the formation of metallic bismuth and BiF₃. kyoto-u.ac.jpresearchgate.net For instance, peaks at approximately 156.9 eV and 162.2 eV are assigned to metallic Bi, while peaks around 160.2 eV and 165.5 eV correspond to Bi³⁺ in BiF₃. researchgate.net

Furthermore, XPS is used to verify the fluorination process of precursor oxides to form bismuth fluorides, such as in the synthesis of BaBiF₅ from BaBiO₃. The disappearance of the O 1s peak and the appearance of the F 1s peak confirm the successful fluorination. acs.orgnih.govharvard.eduescholarship.org

Table 4: XPS Binding Energies for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound/System | Element/Orbital | Binding Energy (eV) | Reference |

|---|---|---|---|

| BFCN | Bi 4f₇/₂ | 157.9 | nih.gov |

| BFCN | Bi 4f₅/₂ | 165.3 | nih.gov |

| BFCN | F 1s | 685.1 | nih.gov |

| BiF₃ Electrode (Pristine) | Bi 4f (Bi³⁺) | ~160.2, ~165.5 | researchgate.net |

| BiF₃ Electrode (Discharged) | Bi 4f (Bi⁰) | ~156.9, ~162.2 | researchgate.net |

| BaBiF₅ | F 1s | Overlaps with Bi 4p₃/₂ at 678 | acs.orgnih.gov |

| BaBiO₃ | O 1s | 528 | acs.orgnih.gov |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local structure and dynamics in both solid and solution states. For this compound, ¹⁹F NMR is particularly informative for studying the fluoride ion environment and its mobility.

Studies on fluoride glasses containing BiF₃ have utilized ¹⁹F NMR to investigate ion dynamics. researchgate.net These studies have shown that changes in the ¹⁹F NMR spectra with temperature are associated with the transition of fluorine-containing groups from a "rigid lattice" to a state of diffusion, indicating the onset of local motions. researchgate.net In glasses of the BiF₃–LiF–ZrF₄ system, ¹⁹F NMR, along with other techniques, has revealed reorientations of the fluorine-containing groups that form the glass network. researchgate.net

In the context of fluoride shuttle batteries, ¹⁹F NMR has been used to analyze electrolytes containing dissolved fluoride salts. For example, in a tetraglyme-based electrolyte with CsF and LiBOB, ¹⁹F NMR data suggested that the addition of LiBOB enhances the solubility of CsF. kyoto-u.ac.jp

While BiF₃ itself has very low solubility, NMR can be used to study related soluble species or the interaction of BiF₃ with liquid electrolytes. For instance, research on the defluorination/fluorination mechanism of BiF₃ has sometimes employed electrolytes where dissolution-deposition processes occur, which could potentially be studied by NMR if suitable soluble intermediates are formed. kyoto-u.ac.jp

It is important to note that BiF₃ does not readily react with certain ligands to form soluble complexes that can be easily studied by NMR under typical conditions. soton.ac.uk However, ¹⁹F and ²³Na NMR have been used to study ion mobility in solid solutions containing BiF₃, such as 50PbF₂–30BiF₃–20NaF, revealing the diffusion of both fluoride and sodium ions at elevated temperatures. scirp.org

Table 2: Applications of NMR Spectroscopy in the Study of this compound and Related Systems

| System | Nucleus | Key Findings |

| BiF₃-containing fluoride glasses | ¹⁹F | Revealed transitions from a rigid lattice to diffusion of fluorine groups with increasing temperature. researchgate.net |

| CsF/LiBOB/tetraglyme electrolyte | ¹⁹F | Suggested enhanced solubility of CsF due to interactions with LiBOB. kyoto-u.ac.jp |

| 50PbF₂–30BiF₃–20NaF solid solution | ¹⁹F, ²³Na | Demonstrated the diffusion of both fluoride and sodium ions at temperatures above 380 K. scirp.org |

| BiF₃ incorporation in fluoride-phosphate glasses | Solid-State NMR | Used to understand the structural role of the BiF₃ component. researchgate.net |

Theoretical Approaches to Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to this compound to understand its fundamental properties, including its band structure and excitonic behavior.

DFT calculations have been used to determine the band gap of BiF₃. For the orthorhombic phase (o-BiF₃), the calculated band gap is approximately 4.4 eV, while for the cubic phase (c-BiF₃), it is around 3.8 eV. amazonaws.com Another study reported a wide direct band gap of 3.94 eV for BiF₃. researchgate.net These calculations suggest that BiF₃ is an insulator with a large band gap. The valence band maximum (VBM) is primarily composed of F 2p states, while the conduction band minimum (CBM) also has significant fluorine character. researchgate.net

The interaction between BiF₃ and other materials, such as in battery electrodes, has also been modeled using DFT. daneshyari.com These calculations can evaluate the total energy of a system containing layers of Bi and BiF₃ to understand their interaction. daneshyari.com

In the broader context of bismuth-containing materials, DFT combined with many-body perturbation theory (GW approximation and the Bethe-Salpeter equation) has been used to study optical properties and excitons. aps.orgacs.org These studies show that bismuth halides can exhibit flat bands, leading to high effective masses and strongly bound excitons. aps.org While specific exciton (B1674681) binding energy for BiF₃ is not extensively reported in these particular studies, the general findings for related bismuth halides suggest that excitonic effects could be significant. A combined experimental and theoretical approach has been used to investigate the crystalline and electronic structure of BiF₃, allowing for the measurement of exciton peaks. figshare.comacs.org

Table 3: DFT-Calculated Properties of this compound

| Property | Phase | Calculated Value (eV) | Reference |

| Band Gap | Orthorhombic (o-BiF₃) | ~4.4 | amazonaws.com |

| Band Gap | Cubic (c-BiF₃) | ~3.8 | amazonaws.com |

| Band Gap | Not Specified | 3.94 (Direct) | researchgate.net |

| Band Gap | Cubic (Fm-3m) | 3.97 | materialsproject.org |

Vacuum Referred Binding Energy (VRBE) diagrams are powerful tools for understanding and predicting the electronic properties of materials, particularly those containing luminescent centers or defects. These diagrams place the energy levels of the host material (valence and conduction bands) and any dopants on an absolute energy scale relative to the vacuum level.

For bismuth-based fluorides, VRBE diagrams have been constructed using a combination of spectroscopic measurements and theoretical calculations. figshare.comacs.org This approach allows for the determination of the exciton peaks and the positions of the valence and conduction bands of hosts like BiF₃. figshare.comacs.org The construction of these diagrams is crucial for designing materials with specific optical properties, such as phosphors for lighting or energy storage applications. acs.org

The methodology involves using spectroscopic data to locate the energy levels of dopants, such as lanthanides or bismuth itself in different valence states (e.g., Bi²⁺, Bi³⁺), within the band gap of the host material. acs.org By understanding the VRBE of these defect levels, it is possible to predict and control processes like electron and hole trapping, which are fundamental to phenomena like persistent luminescence. acs.org

While the primary focus of some studies has been on lanthanide-doped systems, the principles and methods are directly applicable to understanding the intrinsic electronic structure of BiF₃ and how it functions as a host material. figshare.comacs.orguedalab.com The high electronegativity of fluorine in BiF₃ contributes significantly to a highly positive valence band position, a key feature that can be visualized in a VRBE diagram. researchgate.net

The interpretation of experimental vibrational spectra, such as those obtained from Infrared (IR) and Raman spectroscopy, can be significantly enhanced by computational methods. Density Functional Theory (DFT) is a primary tool for calculating the vibrational frequencies and normal modes of a molecule or crystal.

For molecular systems, DFT calculations, often using hybrid functionals like B3LYP, have proven to be very effective in providing accurate vibrational wavenumbers that are in good agreement with experimental data from FTIR and FT-Raman spectroscopy. By performing a normal coordinate analysis on the computationally optimized geometry, a detailed description of the vibrational modes can be achieved.

This computational approach is not limited to isolated molecules and is also applied to crystalline solids like this compound. DFT calculations can be used to model the vibrational properties of different polymorphs of BiF₃. For example, the free energies due to phonons for both orthorhombic and cubic BiF₃ have been calculated to understand their relative stabilities. amazonaws.com

The process typically involves:

Optimizing the geometric structure of the compound using DFT.

Calculating the harmonic vibrational frequencies at the optimized geometry.

Assigning the calculated frequencies to the observed experimental bands in the IR and Raman spectra.

This computational assignment helps to resolve ambiguities in the experimental spectra, especially in complex regions where vibrational modes may overlap or couple. yildiz.edu.tr The Fast Fourier Transform (FFT) algorithm is a fundamental mathematical tool used in the processing of spectroscopic data to convert signals from the time domain to the frequency domain for analysis. technomaxme.com

While specific, detailed computational assignments of the vibrational spectra for BiF₃ are part of broader theoretical studies, the methodology is well-established and essential for a complete understanding of its structural dynamics.

Theoretical Modeling and Reaction Mechanisms of Bismuth Fluoride Systems

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to unravel the complexities of bismuth fluoride (B91410) reactions. By simulating molecular structures, energies, and interactions, researchers can predict reaction feasibility, elucidate mechanisms, and even design more efficient catalysts. rsc.orgnih.gov

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a primary method for investigating the mechanisms of reactions involving bismuth fluorides. rsc.orgnih.govrsc.org This approach offers a good balance between computational cost and accuracy, making it suitable for studying complex catalytic cycles.

DFT calculations have been instrumental in understanding the bismuth-redox-catalyzed fluorination of arylboronic esters. rsc.orgnih.govresearchgate.net These studies reveal a multi-stage process, providing detailed energetic and structural information for each step. rsc.orgnih.gov For instance, DFT can be used to calculate the free energy changes and activation barriers for key elementary steps, such as transmetallation, oxidative addition, and reductive elimination. rsc.orgnih.govrsc.org

Key Findings from DFT Studies on Bismuth-Catalyzed Fluorination:

| Catalytic Stage | Key Finding | Reference |

| Overall Reaction | The entire catalytic cycle is thermodynamically favorable. | rsc.org |

| Transmetallation | Identified as the rate-determining step with a significant energy barrier. | rsc.orgnih.gov |

| Activator Role | KF facilitates the dissociation of BF3 from the bismuth catalyst, aiding transmetallation. | rsc.org |

| Oxidative Addition | The use of a pyridyl fluoride reagent is suggested to be important for this step to proceed smoothly. | rsc.org |

| Reductive Elimination | The sulfone group in the ligand framework is favorable for this final step. | rsc.org |

These detailed mechanistic insights, derived from DFT calculations, are not only crucial for understanding existing catalytic systems but also for the rational design of new and improved bismuth-based catalysts. rsc.orgnih.gov

Ab Initio and Post-Hartree-Fock Methods (e.g., SCS-MP2)

For higher accuracy in energetic calculations, researchers sometimes employ more computationally intensive ab initio and post-Hartree-Fock methods. While DFT is a workhorse for geometry optimizations and frequency calculations, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can provide more refined energy predictions. nih.gov

Spin-component-scaled MP2 (SCS-MP2) is one such method that has been used to investigate bismuth(III) catalysts. acs.org These higher-level calculations are particularly useful for validating the results obtained from DFT and for providing a more quantitative understanding of the energetics of the reaction pathways. For instance, in the study of the synthesis of arylsulfonyl fluorides catalyzed by a bismuth(III) complex, SCS-MP2 calculations were used for energies while DFT was used for geometry optimizations. acs.org This combined approach allows for a robust and detailed analysis of the catalytic mechanism.

Mechanisms in Catalytic Reactions Involving Bismuth Fluorides

The catalytic activity of bismuth fluorides often revolves around the ability of bismuth to cycle between different oxidation states, most notably Bi(III) and Bi(V). mpg.denih.gov This redox capability allows bismuth to mimic the behavior of transition metals in key organometallic reaction steps. mpg.denih.gov

Bismuth Redox Catalysis in Fluorination Reactions

A significant breakthrough in bismuth catalysis has been the development of systems for the fluorination of organic molecules, a crucial transformation in medicinal chemistry and materials science. nih.govnih.gov These reactions typically proceed through a Bi(III)/Bi(V) redox cycle. mpg.denih.govacs.org

The general catalytic cycle can be summarized in three main stages:

Transmetallation: An organic group (e.g., an aryl group from an organoboron compound) is transferred to the Bi(III) center. rsc.orgnih.gov

Oxidative Addition: The Bi(III) complex is oxidized to a Bi(V) species by an electrophilic fluorine source. rsc.orgnih.gov

Reductive Elimination: The desired carbon-fluorine bond is formed as the Bi(V) intermediate is reduced back to the active Bi(III) catalyst. rsc.orgnih.gov

The transmetallation step involves the transfer of an aryl group from a reagent, such as an arylboronic ester, to the bismuth(III) catalyst. rsc.orgnih.gov This step is often found to be critical and can be the rate-determining step of the entire catalytic cycle. rsc.orgnih.gov

The efficiency of the transmetallation can be significantly influenced by the presence of an activator, with potassium fluoride (KF) being a commonly used example. rsc.orgnih.govchemrxiv.org Computational studies have shown that KF plays a multifaceted role. nih.govrsc.org It can act as a base to activate the organoboron reagent and can also stabilize transition states through favorable interactions. nih.gov Specifically, KF has been shown to assist in the reaction between the catalyst and phenylboric acid to generate a key Bi(III) intermediate. nih.gov The presence of KF facilitates the process by stabilizing the transition state, partly through favorable π-cation interactions and weak coordination of the fluoride ion to the phenylboric acid. nih.gov

Following transmetallation, the resulting arylbismuth(III) intermediate undergoes oxidative addition with an electrophilic fluorinating agent. rsc.orgnih.gov This step elevates the oxidation state of bismuth from +3 to +5, forming a high-valent Bi(V) intermediate. rsc.orgnih.gov The nature of the fluorinating agent is crucial for this step to occur under mild conditions. mpg.dechemrxiv.org

The final step of the catalytic cycle is reductive elimination from the Bi(V) intermediate. rsc.orgnih.gov In this process, the newly formed carbon-fluorine bond is released as the product, and the bismuth center is reduced back to its +3 oxidation state, thereby regenerating the catalyst for the next cycle. rsc.orgnih.gov The ligand framework supporting the bismuth center plays a critical role in promoting this C-F bond-forming step. mpg.dechemrxiv.org The design of these ligands is a key aspect of developing effective bismuth catalysts. rsc.org

Influence of Ligands and Substituted Species

The reactivity and electronic properties of bismuth fluoride systems are profoundly influenced by the nature of the ligands coordinated to the bismuth center. Theoretical and experimental studies have demonstrated that ligand design is crucial for tuning the catalytic activity and stabilizing key intermediates in various transformations.

In the context of Bi(III)/Bi(V) redox catalysis for fluorination reactions, the choice of ligand is critical. researchgate.netrsc.org The use of tethered bis-anionic aryl ligands, such as those based on sulfone or sulfoximine (B86345) frameworks, creates a stable cyclic structure around the bismuth atom. researchgate.netresearchgate.net These cyclic frameworks are not only highly stable but also maintain sufficient flexibility to allow for useful stoichiometric and catalytic reactions. researchgate.net Theoretical modeling of reductive elimination from neutral triarylbismuth(V) difluorides has shown that the formation of dimeric structures in solution can promote the formation of the aryl-fluoride bond. nih.govacs.org However, the addition of external fluoride sources can lead to the formation of inactive octahedral anionic Bi(V) trifluoride species, which slows down the desired reductive elimination step. nih.govacs.org

For cationic bismuthonium fluorides, theoretical analyses highlight the crucial role of the counter-anion, such as tetrafluoroborate (B81430) (BF₄⁻), which can act as the fluoride source for the C–F bond formation via a low-energy five-membered transition state. nih.govacs.org The substitution pattern on the ligands also has a significant impact. An exhaustive assessment of substitution patterns on dianionic bis-aryl sulfoximine ligands revealed that steric and electronic effects could be fine-tuned to control reactivity. nih.gov For instance, ortho-substituents on the aryl groups of Bi(V) complexes were found to dramatically accelerate reductive elimination. mpg.de

In redox-neutral processes, such as the synthesis of aryl sulfonyl fluorides, a bis-aryl sulfone ligand backbone has been identified as optimal. organic-chemistry.orgnih.gov This ligand framework facilitates key organometallic steps like transmetalation and sulfur dioxide insertion without altering the Bi(III) oxidation state. nih.govacs.org Furthermore, in the catalytic degradation of potent greenhouse gases like sulfur hexafluoride (SF₆), modifying the ligand from a symmetric N,C,N-pincer to a more electron-rich asymmetric imine-amine pincer ligand was key to achieving catalytic turnover. nih.govchemistryviews.orgacs.org This demonstrates that ligand optimization can directly enable challenging catalytic cycles. nih.gov

Redox-Neutral Bismuth-Catalyzed Processes (e.g., Sulfonyl Fluoride Synthesis)

Bismuth(III) complexes can catalyze the synthesis of sulfonyl fluorides from aryl boronic acids in a redox-neutral manner, meaning the bismuth center maintains its +3 oxidation state throughout the catalytic cycle. nih.govacs.orgresearchgate.net This process emulates elementary steps typical of transition metal catalysis, showcasing the versatility of main-group elements. organic-chemistry.orgacs.org